![molecular formula C23H25N5O4S B2498278 2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide CAS No. 902432-92-2](/img/structure/B2498278.png)
2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related [1,2,4]triazolo[4,3-a]quinazolin-5-ones derivatives involves cyclization of hydrazino quinazolinones with various electrophiles. For instance, Alagarsamy et al. (2009) described the synthesis of 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones from 3-methoxy aniline through innovative routes, highlighting a methodology that could potentially be adapted for the synthesis of the compound (Alagarsamy et al., 2009).
Molecular Structure Analysis
The structural elucidation of similar triazoloquinazolinone derivatives, as detailed by Wu et al. (2022), involved spectroscopic methods (NMR, MS, FT-IR) and X-ray crystallography, confirming the molecular structure optimized by DFT calculations. Such studies provide insights into the molecular structure analysis applicable to our compound of interest, indicating the importance of these techniques in understanding the compound's framework (Wu et al., 2022).
Chemical Reactions and Properties
Reactions involving the anthranilamide and isocyanates have been explored for the synthesis of quinazoline derivatives, as reported by Chern et al. (1988). Such reactions could be relevant for understanding the chemical behavior and potential reactivity of the compound under study, especially in forming various derivatives through different chemical reactions (Chern et al., 1988).
Physical Properties Analysis
The physical properties of related compounds, such as solubility, melting point, and stability, can be inferred from the general characteristics of triazoloquinazolinones. These properties are crucial for determining the compound's applicability in various conditions and its handling requirements.
Chemical Properties Analysis
The chemical properties, including reactivity with other chemical agents, stability under different conditions, and potential for chemical modifications, are essential aspects of research. Studies like those conducted by Fathalla et al. (2000) on the regioselectivity of electrophilic attack on similar compounds provide valuable insights into the chemical behavior and properties of these molecules (Fathalla et al., 2000).
科学的研究の応用
H1-antihistaminic Agents
Research has identified a series of compounds, including those related to triazoloquinazolinones, as potential H1-antihistaminic agents. These compounds have shown significant protection in animal models against histamine-induced bronchospasm, indicating their potential as new classes of antihistamines. Notably, certain compounds in this series have demonstrated higher potency and lesser sedation effects compared to standard antihistamines like chlorpheniramine maleate, suggesting their value in developing safer and more effective antihistaminic medications (Alagarsamy et al., 2009).
Tubulin Polymerization Inhibitors and Anticancer Agents
Another study focused on triazoloquinazolinone-based compounds as tubulin polymerization inhibitors and vascular disrupting agents. The research highlighted the anticancer activity of these compounds in various cancer cell lines, showing promising results in inhibiting cancer cell growth and affecting cell shape and migration, which are critical in cancer treatment strategies (Driowya et al., 2016).
特性
IUPAC Name |
2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(3-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4S/c1-6-20(22(29)25-14-8-7-9-15(10-14)30-3)33-23-26-17-12-19(32-5)18(31-4)11-16(17)21-24-13(2)27-28(21)23/h7-12,20H,6H2,1-5H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQWEMVGSVKRPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=CC=C1)OC)SC2=NC3=CC(=C(C=C3C4=NC(=NN42)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




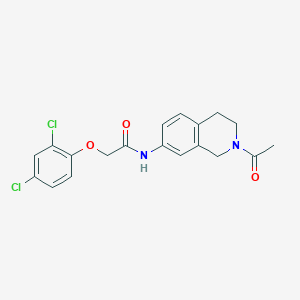
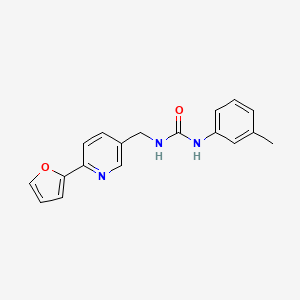

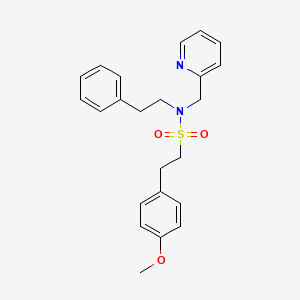
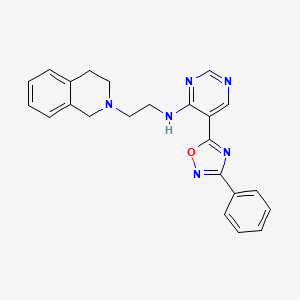
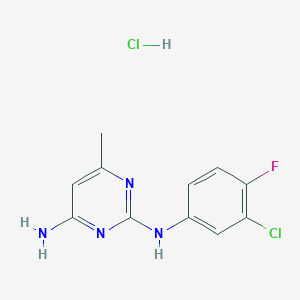
![3-methyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2498207.png)
![N-[4-(difluoromethylsulfanyl)phenyl]-2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanylacetamide](/img/structure/B2498209.png)

![1,4-Bis[(6-methoxynaphthalen-2-yl)sulfonyl]-2-methylpiperazine](/img/structure/B2498214.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-methoxy-2-naphthamide](/img/structure/B2498216.png)